molecular formula ¹³C₆H₄O₃ B1147208 Phloroglucinol-13C6 CAS No. 1329497-24-6

Phloroglucinol-13C6

Cat. No.: B1147208
CAS No.: 1329497-24-6
M. Wt: 132.07
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Description

Phloroglucinol-13C6 is a stable isotope-labeled compound, specifically a derivative of phloroglucinol where all six carbon atoms are replaced with carbon-13 isotopes. The molecular formula for this compound is 13C6H6O3, and it has a molecular weight of 132.07 g/mol . This compound is primarily used in scientific research for tracing and analytical purposes due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phloroglucinol-13C6 can be synthesized through the hydrolysis of benzene-1,3,5-triamine and its derivatives. This process involves the use of trinitrobenzene as a starting material, which undergoes reduction to form benzene-1,3,5-triamine. The triaminobenzene is then hydrolyzed to yield phloroglucinol .

Industrial Production Methods: Industrial production of this compound involves the use of advanced synthetic techniques to ensure the incorporation of carbon-13 isotopes. The process typically includes the use of labeled precursors and controlled reaction conditions to achieve high purity and yield of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: Phloroglucinol-13C6, like its non-labeled counterpart, undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phloroglucinol-13C6 has a wide range of applications in scientific research:

Mechanism of Action

Phloroglucinol-13C6 exerts its effects primarily through its isotopic labeling, which allows for precise tracking and analysis in various studies. The compound itself acts similarly to phloroglucinol, which is known for its spasmolytic and analgesic properties. It relaxes smooth muscles by activating potassium channels and nitric oxide signaling pathways, thereby reducing spastic pain in the digestive and biliary tracts .

Comparison with Similar Compounds

Phloroglucinol-13C6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its application for isotopic tracing, which provides more precise and accurate data in scientific research compared to its non-labeled counterparts .

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYQQDYXPDABM-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.066 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

60 cc of distilled water was added to 0.70 g of natural montmorillonite (as the clay; Kunipia P, made by Kunimine Industries), and this was put into a sealed plastic vessel along with a Teflon® agitator and shaken vigorously, which gave a uniform dispersion. To this dispersion was added 0.30 g of resorcinol powder (as a polyhydric phenol; made by Wako Pure Chemical Industries), and this dispersion was poured into a flat-bottomed brass tray that had a circular bottom measuring about 15 cm in diameter, and the dispersion was allowed to stand horizontally so that the clay particles would gradually settle. With the tray held horizontal, the dispersion was dried for 5 hours at a temperature of 50° C. in a forced air oven, which gave a uniform polyhydric phenol composite clay thin film (phloroglucin Kunipia P thin film) with a thickness of approximately 30 μm. The clay thin film thus produced was dried in an oven held at 110° C. This gave a clay thin film that could be easily peeled from the tray.
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Teflon
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Synthesis routes and methods II

Procedure details

2 g of phloroglucinol monoethyl ether are stirred in 100 ml of concentrated hydrochloric acid (35%) at room temperature for 2 days. The mixture is then partially neutralised (pH 2-3) with aqueous sodium carbonate solution, the precipitated sodium chloride is filtered off and the filtrate is extracted with 150 ml of ether in a Kutscher-Steudel extractor for 18 hours. The ether extract is dried over sodium sulphate and concentrated, there being obtained 1.4 g to 1.55 g (86% to 95%) of phloroglucinol which has a melting point of 209°-210° C. after recrystallisation from water.
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2 g
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Yield
86%

Synthesis routes and methods III

Procedure details

5.4 g of phloroglucinol and 0.6 g of melamine are dissolved in 78.6 g of distilled water. The pH is adjusted to 3 using 1.2 g of 85% strength formic acid. The mixture is heated to 35° C. and 14.2 g of 50% strength glutaraldehyde solution are added. After 5 minutes the soluble precondensate begins to form, evident from the dissolution of the melamine and phloroglucinol, which is barely soluble in water. The overall solids content of the precondensate is 14.0% by weight.
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